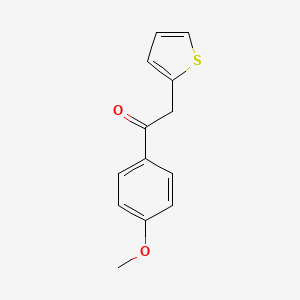
1-(4-methoxyphenyl)-2-thiophen-2-ylethanone
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-2-thiophen-2-ylethanone is an organic compound that features a methoxyphenyl group and a thiophene ring connected by an ethanone bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-2-thiophen-2-ylethanone can be synthesized through several methods. One common approach involves the reaction of 4-methoxyacetophenone with thiophene-2-carboxaldehyde in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds via a Claisen-Schmidt condensation mechanism, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methoxyphenyl)-2-thiophen-2-ylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, where halogens or other substituents can be introduced using reagents like bromine or chlorine
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (bromine, chlorine), Lewis acids as catalysts
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenyl)-2-thiophen-2-ylethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, especially in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of advanced materials, such as polymers and dyes
Wirkmechanismus
The mechanism of action of 1-(4-methoxyphenyl)-2-thiophen-2-ylethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to participate in various biochemical interactions, such as binding to active sites or altering membrane permeability .
Vergleich Mit ähnlichen Verbindungen
1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione: Shares the methoxyphenyl group but differs in the heterocyclic ring structure.
1-(2-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione: Similar to the above compound but with a different position of the methoxy group.
4-Methoxyamphetamine: Contains the methoxyphenyl group but belongs to the amphetamine class with different pharmacological properties .
Uniqueness: 1-(4-Methoxyphenyl)-2-thiophen-2-ylethanone is unique due to its combination of a methoxyphenyl group and a thiophene ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H12O2S |
|---|---|
Molekulargewicht |
232.30 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-2-thiophen-2-ylethanone |
InChI |
InChI=1S/C13H12O2S/c1-15-11-6-4-10(5-7-11)13(14)9-12-3-2-8-16-12/h2-8H,9H2,1H3 |
InChI-Schlüssel |
TWJSBZYJSSBNKY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)CC2=CC=CS2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














